Thalidomide-O-amido-C11-COOH, also referred to as compound IMiD acid 1, is a derivative of thalidomide that serves as an E3 ligase ligand and linker for Cereblon (CRBN) conjugates. This compound plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to target the degradation of specific proteins, such as DOT1L. The compound is synthesized through a series of chemical reactions that modify the thalidomide backbone, introducing an amido group and a carboxylic acid group at specific positions on the molecule .
Thalidomide-O-amido-C11-COOH is classified under the category of E3 ligase ligands. It is primarily utilized in biochemical research and therapeutic applications, particularly in the fields of oncology and immunology. The synthesis of this compound is derived from thalidomide, which was originally developed as a sedative but later found to have immunomodulatory properties .
The synthesis of Thalidomide-O-amido-C11-COOH involves several key steps:
The molecular formula for Thalidomide-O-amido-C11-COOH is , with a molecular weight of 529.6 g/mol. Its IUPAC name is 12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoic acid. The InChI key for this compound is CSYVEJMBYGPRAJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Thalidomide-O-amido-C11-COOH is involved in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its efficacy in biological applications.
The mechanism of action for Thalidomide-O-amido-C11-COOH involves its interaction with Cereblon (CRBN), which acts as a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding to CRBN, Thalidomide-O-amido-C11-COOH facilitates the recruitment of non-native substrates to CRL4 CRBN, leading to their targeted degradation via the ubiquitin-proteasome pathway. This mechanism is essential for regulating protein levels within cells and has significant implications in drug discovery and development, particularly for cancer therapies .
Thalidomide-O-amido-C11-COOH exhibits several notable physical and chemical properties:
These properties influence its application in various scientific research contexts, including medicinal chemistry and pharmacology .
Thalidomide-O-amido-C11-COOH has diverse applications across several scientific fields:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5